![molecular formula C17H20N4O B2596532 (1R,5S)-N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2310159-34-1](/img/structure/B2596532.png)
(1R,5S)-N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, also known as JDTic, is a selective kappa opioid receptor antagonist that has been extensively studied for its potential therapeutic applications. The synthesis and mechanism of action of JDTic have been the subject of numerous scientific research studies, which have shed light on its biochemical and physiological effects. In
Scientific Research Applications
Antifungal Activity
The compound’s structure suggests potential antifungal properties. Researchers have synthesized derivatives of this molecule and tested them against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Some of these derivatives displayed moderate antifungal activity, with compounds 6a, 6b, and 6c exhibiting more than 50% inhibition against G. zeae at 100 µg/mL. Notably, their efficacy surpassed that of commercial fungicides like carboxin and boscalid .
Antimicrobial Activity
While specific studies on this compound’s antimicrobial effects are scarce, its structural features hint at potential activity against bacteria and fungi. Further investigations could explore its role in combating microbial infections .
Anti-Inflammatory Potential
Although not directly studied, certain pyrazole derivatives exhibit anti-inflammatory properties. Considering the trifluoromethyl group and the pyrazole ring, this compound could be investigated for its anti-inflammatory effects .
Herbicidal Activity
Introducing functional groups (such as F, Cl, or CF3) into the phenyl ring of similar compounds has been shown to enhance herbicidal activity. Investigating this compound’s herbicidal efficacy could be valuable .
Supramolecular Studies
The compound’s supramolecular behavior is an interesting area of research. Related molecules with different substituents have been used to understand how small structural changes affect the supramolecular environment. This knowledge contributes to our understanding of molecular interactions .
properties
IUPAC Name |
N-phenyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(19-13-5-2-1-3-6-13)21-14-7-8-15(21)12-16(11-14)20-10-4-9-18-20/h1-6,9-10,14-16H,7-8,11-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQXAJWRWARUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.